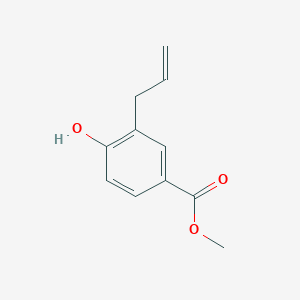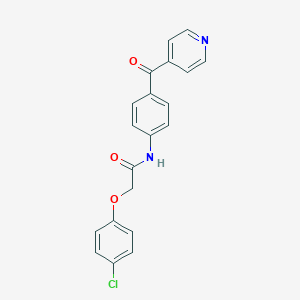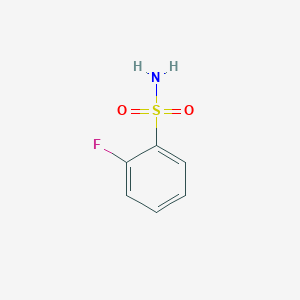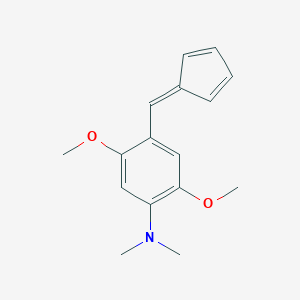
Benzenamine, 4-(2,4-cyclopentadien-1-ylidenemethyl)-2,5-dimethoxy-N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 4-(2,4-cyclopentadien-1-ylidenemethyl)-2,5-dimethoxy-N,N-dimethyl- is a chemical compound that is commonly referred to as DMT. It is a psychedelic substance that has been used for centuries by indigenous tribes in South America for spiritual and medicinal purposes. In recent years, DMT has gained popularity among researchers due to its unique chemical properties and potential therapeutic applications.
作用機序
DMT works by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This results in a rapid increase in serotonin levels, which can lead to the altered state of consciousness associated with DMT use. The exact mechanism of action of DMT is not well understood and is the subject of ongoing research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DMT are complex and not fully understood. DMT can cause changes in heart rate, blood pressure, and body temperature. It can also induce changes in the visual perception of the user, causing vivid and intense hallucinations. These effects are often accompanied by a sense of euphoria and a feeling of connectedness to the world around them.
実験室実験の利点と制限
DMT has several advantages as a research tool, including its ability to induce altered states of consciousness and its potential therapeutic applications. However, there are also limitations to its use in the lab, including the potential for adverse effects on the user and the difficulty in controlling the dosage and duration of the effects.
将来の方向性
There are many potential future directions for research on DMT. One area of interest is the potential therapeutic applications of DMT for the treatment of mental health conditions. There is also ongoing research into the mechanism of action of DMT and its effects on the brain. Additionally, there is interest in developing new synthesis methods for DMT that are more efficient and cost-effective. Overall, DMT is a fascinating and complex compound that has the potential to unlock new insights into the workings of the human brain and the nature of consciousness.
合成法
The synthesis of DMT involves several steps, including the reaction of indole with formaldehyde and sodium cyanide to form tryptamine. The tryptamine is then reacted with N,N-dimethylformamide dimethyl acetal and 2,4-cyclopentadien-1-ylidene to produce DMT. The synthesis of DMT requires specialized equipment and should only be attempted by trained professionals.
科学的研究の応用
DMT has been the subject of numerous scientific studies due to its unique chemical properties and potential therapeutic applications. It has been shown to have a profound effect on the human brain, inducing a state of altered consciousness that is often described as a mystical or spiritual experience. DMT has been used to treat a variety of mental health conditions, including depression, anxiety, and addiction.
特性
CAS番号 |
2428-23-1 |
|---|---|
製品名 |
Benzenamine, 4-(2,4-cyclopentadien-1-ylidenemethyl)-2,5-dimethoxy-N,N-dimethyl- |
分子式 |
C16H19NO2 |
分子量 |
257.33 g/mol |
IUPAC名 |
4-(cyclopenta-2,4-dien-1-ylidenemethyl)-2,5-dimethoxy-N,N-dimethylaniline |
InChI |
InChI=1S/C16H19NO2/c1-17(2)14-11-15(18-3)13(10-16(14)19-4)9-12-7-5-6-8-12/h5-11H,1-4H3 |
InChIキー |
QTAGYSMBABXFNS-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=C(C(=C1)OC)C=C2C=CC=C2)OC |
正規SMILES |
CN(C)C1=C(C=C(C(=C1)OC)C=C2C=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



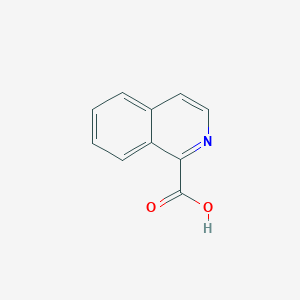
![Ethyl 2-[(trifluoroacetyl)amino]benzoate](/img/structure/B182570.png)
